molecular formula C17H15ClN4O5 B5212067 1-(2-chloro-4-nitrobenzoyl)-4-(4-nitrophenyl)piperazine

1-(2-chloro-4-nitrobenzoyl)-4-(4-nitrophenyl)piperazine

Numéro de catalogue B5212067
Poids moléculaire: 390.8 g/mol
Clé InChI: KTAXFVIBAKYFJU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-chloro-4-nitrobenzoyl)-4-(4-nitrophenyl)piperazine, commonly known as CNB-001, is a small molecule drug that has shown potential in treating various neurological disorders. It belongs to the class of piperazine derivatives and is characterized by its unique chemical structure, which imparts specific biochemical and physiological effects.

Mécanisme D'action

CNB-001 exerts its neuroprotective effects by targeting multiple pathways involved in neuronal damage and dysfunction. It inhibits the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) by scavenging free radicals and enhancing antioxidant defenses. It also modulates the activity of various enzymes, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and matrix metalloproteinases (MMPs), which are involved in inflammation and tissue damage. Additionally, CNB-001 enhances the expression and activity of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which promote neuronal survival and growth.
Biochemical and Physiological Effects
CNB-001 has been shown to improve cognitive function and memory in various animal models of neurological disorders. It also reduces neuronal damage and inflammation in the brain, as evidenced by decreased levels of pro-inflammatory cytokines and increased levels of anti-inflammatory cytokines. Furthermore, CNB-001 enhances synaptic plasticity and improves neuronal signaling, which are essential for learning and memory.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of CNB-001 is its high selectivity and potency for neuroprotective effects. It has been shown to be effective at low concentrations, which reduces the risk of toxicity and adverse effects. However, one of the limitations of CNB-001 is its low solubility in water, which may affect its bioavailability and pharmacokinetics. Additionally, more studies are needed to determine the optimal dosage and administration route for CNB-001 in humans.

Orientations Futures

There are several future directions for the research and development of CNB-001. One of the areas of focus is the optimization of its pharmacokinetics and bioavailability, which may involve the development of novel drug delivery systems. Another direction is the investigation of its potential use in combination with other drugs or therapies for enhanced neuroprotection. Additionally, more studies are needed to determine the safety and efficacy of CNB-001 in humans, which may lead to its clinical development as a therapeutic agent for neurological disorders.

Méthodes De Synthèse

The synthesis of CNB-001 involves the reaction of 2-chloro-4-nitrobenzoic acid with 4-nitroaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate 1-(2-chloro-4-nitrobenzoyl)-4-nitroaniline. This intermediate is then reacted with piperazine in the presence of a catalyst, such as triethylamine, to form CNB-001. The overall yield of this synthesis method is approximately 60%.

Applications De Recherche Scientifique

CNB-001 has been extensively studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. It has been shown to possess neuroprotective properties by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. It also enhances neurotrophic factor signaling and promotes synaptic plasticity, which are essential for maintaining and improving cognitive function.

Propriétés

IUPAC Name

(2-chloro-4-nitrophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O5/c18-16-11-14(22(26)27)5-6-15(16)17(23)20-9-7-19(8-10-20)12-1-3-13(4-2-12)21(24)25/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAXFVIBAKYFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.